4-Hydroxy-7-nitroquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of hydroxyquinoline derivatives often involves multi-step processes that may include Pictet-Spengler reactions, catalytic dehalogenation, and the use of photolabile protecting groups like brominated hydroxyquinoline (BHQ) for carboxylic acids, which shows greater efficiency in single-photon quantum efficiency and multiphoton-induced photolysis compared to other caging groups (Fedoryak & Dore, 2002). Additionally, the use of niobium pentachloride in the conversion of carboxylic acids to carboxamides highlights an efficient method relevant to the synthesis of complex quinoline derivatives (Nery et al., 2003).
Molecular Structure Analysis
The molecular structure of hydroxyquinoline derivatives is often elucidated using techniques like single-crystal X-ray diffraction, which reveals protonation of nitrogen atoms and primary hydrogen-bonding interactions. For example, proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids demonstrate primary interactions involving quinoline nitrogen and carboxylate groups of the acid, leading to chain polymeric structures (Smith et al., 2001).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including reduction, cyclization, and azo coupling. For instance, 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides can be reduced to quinoline-3-carboxamides or converted to symmetrical hydrazines under specific conditions, demonstrating the compounds' reactivity and potential for chemical modifications (Ukrainets et al., 2007).
Physical Properties Analysis
The physical properties of hydroxyquinoline derivatives, such as solubility and fluorescence, are crucial for their application in biological systems. For example, the increased solubility and low fluorescence of BHQ make it useful as a caging group for biological messengers, indicating its potential utility in biological and medical applications (Fedoryak & Dore, 2002).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their ability to form proton-transfer compounds and participate in redox cyclizations, reflect their versatility in chemical reactions. The formation of proton-transfer compounds with nitro-substituted benzoic acids and the redox cyclization of 1-(2-nitroaryl)prop-2-ynones to 3-hydroxyquinolin-4(1H)-ones illustrate the complex chemical behavior of these compounds (Smith et al., 2001); (Dutta & Ramasastry, 2022).
Scientific Research Applications
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Pharmaceutical and Medicinal Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
- Quinoline is an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
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Organic Synthesis
- Quinoline is an essential segment of both natural and synthetic compounds .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
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Nanotechnology
- Carboxylic acids, such as “4-Hydroxy-7-nitroquinoline-3-carboxylic acid”, can be used in nanotechnology .
- They can be used for the modification of the surface of nanoparticles and nanostructures, such as carbon nanotubes and graphene .
- These modifications can enhance the properties of these nanomaterials, making them more suitable for various applications .
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Polymer Chemistry
- Carboxylic acids can also be used in the field of polymer chemistry .
- They can be used in the synthesis of both synthetic and natural polymers .
- The highly polar chemical structure of carboxylic acids makes them active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
properties
IUPAC Name |
7-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-6-2-1-5(12(16)17)3-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHKRTOZDXYURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960556 | |
Record name | 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-nitroquinoline-3-carboxylic acid | |
CAS RN |
40107-11-7 | |
Record name | NSC307164 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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